molecular formula C8H11N3 B12838284 5-(Pyrrolidin-3-yl)pyrimidine

5-(Pyrrolidin-3-yl)pyrimidine

Cat. No.: B12838284
M. Wt: 149.19 g/mol
InChI Key: FYXLWTLBUNGETM-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. For instance, the condensation of pyrimidine-5-carbaldehyde with pyrrolidine in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on higher yields and cost-effectiveness. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrrolidin-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

5-(Pyrrolidin-3-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Uniqueness: 5-(Pyrrolidin-3-yl)pyrimidine is unique due to its combined structural features of both pyrrolidine and pyrimidine rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-pyrrolidin-3-ylpyrimidine

InChI

InChI=1S/C8H11N3/c1-2-9-3-7(1)8-4-10-6-11-5-8/h4-7,9H,1-3H2

InChI Key

FYXLWTLBUNGETM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CN=CN=C2

Origin of Product

United States

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